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Compound of Interest

Compound Name: 2-(Boc-aminomethyl)phenol

Cat. No.: B023814

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and a detailed synthetic protocol for 2-(Boc-aminomethyl)phenol, also known as tert-butyl (2-
hydroxybenzyl)carbamate. This compound is a valuable intermediate in organic synthesis,
particularly in the development of pharmaceuticals and other bioactive molecules. The
presence of a phenolic hydroxyl group, a protected amine, and an aromatic ring makes it a
versatile building block.

Spectroscopic Data Summary

The following tables summarize the predicted and experimentally observed spectroscopic data
for 2-(Boc-aminomethyl)phenol. The predicted values are derived from the analysis of
structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 2-(Boc-aminomethyl)phenol
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.0-10.0 brs 1H Ar-OH
~7.18 dd 1H Ar-H
~7.12 td 1H Ar-H
~6.85 dd 1H Ar-H
~6.78 td 1H Ar-H
~5.0-55 brs 1H NH
~4.25 d 2H CHz2-NH
1.45 s 9H C(CHs)s

Solvent: CDCIs or DMSO-ds. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted 13C NMR Data for 2-(Boc-aminomethyl)phenol

Chemical Shift (6, ppm)

Assignment

~156.5 C=0 (carbamate)
~155.0 C-OH (aromatic)
~129.0 Ar-CH

~128.5 Ar-CH

~124.0 Ar-C (quaternary)
~119.0 Ar-CH

~116.0 Ar-CH

~79.5 C(CHs)s3

~40.0 CHz-NH

28.3 C(CHs)3
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Solvent: CDCIs or DMSO-de. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-(Boc-aminomethyl)phenol

Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (phenol, H-

3400 - 3200 Strong, Broad

bonded)
3350 - 3310 Medium N-H stretch (carbamate)
3100 - 3000 Medium C-H stretch (aromatic)
2980 - 2850 Medium C-H stretch (aliphatic)
1710 - 1680 Strong C=0 stretch (carbamate)
1600, 1490 Medium-Strong C=C stretch (aromatic ring)
1530 - 1500 Medium N-H bend (carbamate)
1250, 1160 Strong C-O stretch (phenol and

carbamate)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-(Boc-aminomethyl)phenol
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m/z lon Notes

223.12 [M]* Molecular ion

16708 M - CaHe]* Loss of isobutylene from Boc
group

150.08 [M - C4HoO]* Loss of tert-butoxy group

124.07 [M - CsHoO2]* Loss of Boc group

107.05 [HO-CeHa-CH2]* Benzyl cation fragment

91.05 [C7HA]* Tropylium ion

Technique: Electron lonization (El).

Experimental Protocols
Synthesis of 2-(Boc-aminomethyl)phenol

This protocol outlines the synthesis of 2-(Boc-aminomethyl)phenol from 2-
(aminomethyl)phenol.

Materials:

2-(aminomethyl)phenol

o Di-tert-butyl dicarbonate (Bocz20)

e Sodium bicarbonate (NaHCO3) or a tertiary amine base (e.g., triethylamine)

e Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of THF and water

e Magnesium sulfate (MgSOa4) or Sodium sulfate (NazSOa)

o Ethyl acetate

e Hexane

e Deionized water
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Procedure:

o Dissolution: In a round-bottom flask, dissolve 2-(aminomethyl)phenol (1.0 eq) in the chosen
solvent (e.g., a 1:1 mixture of THF and water).

o Base Addition: Add sodium bicarbonate (1.5 - 2.0 eq) to the solution.

e Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-
wise at room temperature.

o Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

o Work-up:

o If a biphasic system was used, separate the organic layer. Extract the aqueous layer with
ethyl acetate (3 x 50 mL).

o If a single organic solvent was used, remove the solvent under reduced pressure. Dissolve
the residue in ethyl acetate.

o Wash the combined organic layers with deionized water and brine.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or
magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude
product.

 Purification: The crude product can be purified by column chromatography on silica gel using
a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(Boc-
aminomethyl)phenol as a solid.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized compound like 2-(Boc-aminomethyl)phenol.
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General workflow for spectroscopic analysis.

This guide provides essential data and protocols for researchers working with 2-(Boc-
aminomethyl)phenol. The presented spectroscopic information, combined with the detailed
synthetic procedure, will facilitate its use in various research and development applications.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-(Boc-
aminomethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023814#spectroscopic-data-nmr-ir-ms-of-2-boc-
aminomethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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